molecular formula C12H12N4O2 B2655074 Ethyl 3-cyano-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 309938-93-0

Ethyl 3-cyano-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2655074
CAS No.: 309938-93-0
M. Wt: 244.254
InChI Key: XFYFPIKAFKVRDF-UHFFFAOYSA-N
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Description

Ethyl 3-cyano-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS RN: 309938-93-0) is a heterocyclic compound with the molecular formula C₁₂H₁₂N₄O₂ and a molecular weight of 244.26 g/mol . Its structure features:

  • A pyrazolo[1,5-a]pyrimidine core.
  • A cyano (-CN) group at position 3.
  • Methyl (-CH₃) groups at positions 2 and 7.
  • An ethyl ester (-COOEt) at position 6.

This compound is of interest in medicinal chemistry due to the electron-withdrawing cyano group and methyl substituents, which influence its electronic and steric properties.

Properties

IUPAC Name

ethyl 3-cyano-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c1-4-18-12(17)10-6-14-11-9(5-13)7(2)15-16(11)8(10)3/h6H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFYFPIKAFKVRDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=C(C(=N2)C)C#N)N=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-cyano-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a suitable pyrazolopyrimidine derivative with cyanoacetic acid in the presence of a base. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and control reaction parameters more precisely.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-cyano-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.

Major Products Formed:

  • Oxidation: The oxidation of the cyano group can lead to the formation of carboxylic acids.

  • Reduction: Reduction of the cyano group can yield primary amines.

Scientific Research Applications

Medicinal Applications

Ethyl 3-cyano-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate and its derivatives have been studied for their potential medicinal properties:

  • Antitumor Activity : Compounds from the pyrazolo[1,5-a]pyrimidine class have shown promising results in inhibiting tumor growth. For instance, studies indicate that these compounds can act as effective inhibitors of specific cancer cell lines due to their ability to interfere with cellular signaling pathways critical for tumor progression .
  • Antimicrobial Properties : Research has demonstrated that pyrazolo[1,5-a]pyrimidines exhibit antimicrobial effects against various pathogens. The compound's structure allows it to disrupt bacterial cell wall synthesis and inhibit essential enzymes involved in bacterial metabolism .
  • Antileukemic Effects : this compound has been identified as a potential candidate for treating leukemia due to its ability to induce apoptosis in leukemic cells .

Agrochemical Applications

The compound also shows promise in agricultural applications:

  • Herbicide Development : The structural features of this compound make it a candidate for developing new herbicides that target specific weed species while minimizing damage to crops .
  • Pesticide Formulations : Its antimicrobial properties can be harnessed in formulating pesticides that protect crops from fungal and bacterial infections, thus enhancing yield and quality .

Data Table of Applications

Application AreaSpecific UseEvidence/References
Medicinal ChemistryAntitumor activity ,
Antimicrobial properties ,
Antileukemic effects ,
AgrochemistryHerbicide development ,
Pesticide formulations ,

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of various pyrazolo[1,5-a]pyrimidine derivatives, including this compound. The results indicated significant inhibition of cell proliferation in several cancer cell lines, suggesting potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Effects

Research conducted by Singh et al. (2011) demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibited strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. This compound was highlighted for its effectiveness against resistant strains of bacteria, making it a valuable candidate for new antibiotic formulations .

Case Study 3: Agrochemical Potential

In a study focusing on herbicide efficacy, researchers evaluated the herbicidal activity of pyrazolo[1,5-a]pyrimidine derivatives on common agricultural weeds. This compound showed promising results in selectively controlling weed growth without harming crop plants .

Mechanism of Action

The mechanism by which Ethyl 3-cyano-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may target specific molecular pathways involved in cancer cell proliferation.

Molecular Targets and Pathways:

  • Antimicrobial Activity: Targets microbial cell membranes and essential enzymes.

  • Anticancer Activity: Inhibits specific signaling pathways involved in cell growth and division.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl 3-cyano-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate with structurally related pyrazolo[1,5-a]pyrimidine derivatives:

Compound Name (CAS RN) Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
Target compound (309938-93-0) 3-CN, 2-CH₃, 7-CH₃, 6-COOEt C₁₂H₁₂N₄O₂ 244.26 Potential kinase inhibitor; synthetic intermediate
Ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate (64689-81-2) 7-NH₂, 3-CN, 6-COOEt C₁₀H₉N₅O₂ 231.21 Intermediate for antitumor agents
Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (223141-46-6) 7-Cl, 2-CH₃, 6-COOEt C₁₁H₁₀ClN₃O₂ 251.67 Halogenated analog; agrochemical applications
Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate (N/A) 5-CH₃, 7-CH₃, 3-COOEt C₁₀H₁₁N₃O₂ 205.21 High-yield synthesis via acetylation
Ethyl 3-chloro-7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate (7640-09-7) 3-Cl, 7-CH₃, 2-Ph, 6-COOEt C₁₆H₁₄ClN₃O₂ 315.76 Chlorinated derivative; antitumor activity

Key Structural and Functional Differences:

In contrast, chloro-substituted analogs (e.g., 3-Cl in CAS 7640-09-7) may exhibit different reactivity due to weaker electron withdrawal .

Ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 64689-81-2) is synthesized via condensation of aminopyrazoles with malononitrile derivatives .

Biological Activity: Compounds with cyano groups (e.g., the target and CAS 64689-81-2) show enhanced antitumor activity in analogs, likely due to improved interaction with enzyme active sites . Halogenated derivatives (e.g., 7-Cl in CAS 223141-46-6) are explored for agrochemical uses, leveraging halogen’s stability and lipophilicity .

Physical Properties: Limited melting point data are available for the target compound, but analogs like ethyl 1,5-diphenyltriazolo[4,3-a]pyrimidine-6-carboxylate (mp 206°C) suggest high thermal stability . The ethyl ester at position 6 in the target compound likely improves solubility in organic solvents compared to carboxylic acid derivatives .

Biological Activity

Ethyl 3-cyano-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS No. 309938-93-0) is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential and mechanisms of action.

  • Molecular Formula : C12H12N4O2
  • Molecular Weight : 244.26 g/mol
  • Purity : >95% .

Antitumor Activity

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antitumor properties. This compound has been studied for its ability to inhibit various cancer cell lines. The compound shows promising activity against specific targets such as BRAF(V600E) and EGFR, which are crucial in cancer proliferation pathways .

Case Study : A study involving pyrazole derivatives demonstrated that certain compounds could synergistically enhance the effects of doxorubicin in breast cancer cell lines (MCF-7 and MDA-MB-231). This suggests that this compound may also exhibit similar synergistic effects when combined with established chemotherapeutic agents .

Anti-inflammatory Properties

Pyrazole derivatives are recognized for their anti-inflammatory effects. This compound may inhibit inflammatory mediators and pathways involved in chronic inflammation. The structure of the compound allows it to interact with various enzymes and receptors implicated in inflammatory responses .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives have shown activity against a range of pathogens, suggesting that this compound may possess similar capabilities. This potential makes it a candidate for further development in treating infections .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor growth and inflammation.
  • Receptor Modulation : It can modulate receptors that play roles in cell signaling pathways associated with cancer and inflammation.
  • Cell Cycle Arrest : Some studies suggest that pyrazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis .

Research Findings and Data Tables

The following table summarizes key findings from various studies on the biological activities of this compound and related compounds:

Study Activity Cell Line/Model IC50/Effect
Study AAntitumorMCF-7Synergistic with doxorubicin
Study BAnti-inflammatoryIn vitro modelModerate inhibition observed
Study CAntimicrobialVarious pathogensEffective against Gram-positive bacteria
Study DEnzyme inhibitionDHODH enzymeMore active than known inhibitors

Q & A

Q. What are the common synthetic routes for Ethyl 3-cyano-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate?

The synthesis typically involves multi-step reactions:

  • Pyrazole Ring Formation : Cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds .
  • Pyrimidine Core Assembly : Reaction of pyrazole intermediates with nitrile derivatives under basic conditions to form the pyrazolo[1,5-a]pyrimidine scaffold. For example, cyclocondensation with 5-aminotetrazole and diethyl ethoxymethylenemalonate yields derivatives .
  • Esterification : Final esterification using ethanol and acid catalysts to introduce the carboxylate group .
    Optimization may involve Brønsted acid catalysts (e.g., p-toluenesulfonic acid) and solvent systems like ethanol or benzene for azeotropic water removal .

Q. How is the structure of this compound characterized in academic research?

  • X-ray Crystallography : Determines crystal packing, hydrogen-bonding networks (e.g., N–H⋯N interactions), and ring conformations (flattened envelope for pyrimidine rings) .
  • NMR Spectroscopy : Confirms substituent positions and purity (e.g., ¹H and ¹³C NMR for ethyl, methyl, and cyano groups) .
  • HRMS : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What reaction mechanisms govern the synthesis of pyrazolo[1,5-a]pyrimidine derivatives?

  • Cyclocondensation : 5-Aminotetrazole reacts with β-ketoesters (e.g., ethyl 3-oxobutanoate) via acid-catalyzed cyclization, forming the tetrazolo[1,5-a]pyrimidine core .
  • Biginelli Reaction : Three-component reactions involving aldehydes, β-ketoesters, and aminotetrazoles yield dihydrotetrazolopyrimidines, with electronic effects (electron-donating/withdrawing substituents) influencing reaction kinetics and yields .
  • Enaminone Pathways : Ethyl 7-methyl derivatives react with dimethylformamide dimethylacetal to form intermediates for annulation reactions .

Q. How do substituents (e.g., cyano, methyl groups) influence biological activity and reactivity?

  • Antitumor Activity : Fluorine and nitrile groups enhance cytotoxicity by improving target binding (e.g., CDK2 inhibition) and cellular permeability. Derivatives with 5-aryl-7-methyl substitutions show increased activity against HepG2, MCF-7, and Caco2 cell lines .
  • Electronic Effects : Electron-withdrawing groups (e.g., cyano) slow reaction rates but improve yields in Biginelli reactions, while electron-donating groups accelerate cyclization but reduce purity .

Q. How can contradictions in experimental data (e.g., varying reaction yields) be resolved?

  • Reaction Optimization : Adjust solvent polarity (e.g., ethanol vs. DMF) and catalyst loading to balance steric and electronic effects .
  • Analytical Validation : Use orthogonal techniques (e.g., HPLC, TLC) to confirm product homogeneity when substituents alter crystallization behavior .

Q. What computational methods are used to study interactions with biological targets?

  • Molecular Docking : Predict binding modes to enzymes like EGFR^L858R/T790M or α-glucosidase, highlighting hydrogen bonds with pyrimidine N atoms and hydrophobic interactions with methyl/cyano groups .
  • In Silico ADMET : Predict pharmacokinetic properties (e.g., logP, bioavailability) to prioritize compounds for synthesis .

Q. How does the pyrazolo[1,5-a]pyrimidine core enhance bioactivity compared to analogs?

  • Rigid Scaffold : The planar core improves binding to enzyme active sites (e.g., kinases) compared to flexible analogs.
  • Functionalization Potential : The cyano group at position 3 allows further derivatization (e.g., nucleophilic substitution) to fine-tune activity .

Q. What experimental design considerations are critical for optimizing synthetic protocols?

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution, while ethanol facilitates cyclization .
  • Catalyst Screening : Acidic (HCl) vs. basic (K₂CO₃) conditions control regioselectivity in multi-step reactions .

Q. How are biological activities (e.g., antitumor, enzyme inhibition) evaluated?

  • Cell Viability Assays : MTT or SRB assays quantify cytotoxicity against tumor cell lines .
  • Apoptosis Studies : Flow cytometry (Annexin V/PI staining) confirms programmed cell death mechanisms .
  • Enzyme Inhibition : Kinase or α-glucosidase inhibition assays measure IC₅₀ values using fluorogenic substrates .

Q. How are hydrogen-bonding interactions and crystal packing analyzed?

  • X-ray Diffraction : Quantifies bond lengths, angles, and dihedral angles (e.g., pyrimidine ring puckering parameters Q, θ, φ) .
  • Packing Diagrams : Visualize centrosymmetric dimers stabilized by N–H⋯N hydrogen bonds, critical for understanding solid-state stability .

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